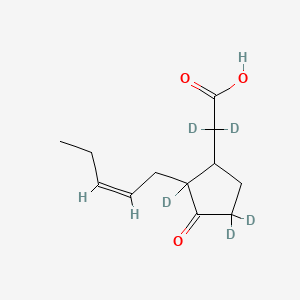
(+/-)-Jasmonic acid-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Jasmonic acid-D5 is a deuterium-labeled derivative of jasmonic acid, a plant hormone involved in various physiological processes such as growth, development, and stress responses. The deuterium labeling, indicated by the “D5” suffix, means that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is particularly useful in scientific research for tracing and studying the metabolic pathways and mechanisms of action of jasmonic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Jasmonic acid-D5 typically involves the incorporation of deuterium into the jasmonic acid molecule. One common method is the hydrogen-deuterium exchange reaction, where jasmonic acid is treated with deuterated reagents under specific conditions. For instance, the reaction can be carried out using deuterated solvents such as deuterated methanol (CD3OD) and deuterated sulfuric acid (D2SO4) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Jasmonic acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(+/-)-Jasmonic acid-D5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of jasmonic acid.
Biology: Helps in understanding the role of jasmonic acid in plant growth, development, and stress responses.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of deuterium-labeled compounds for various applications, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (+/-)-Jasmonic acid-D5 involves its interaction with specific molecular targets and pathways in plants. Jasmonic acid and its derivatives bind to the jasmonate receptor, leading to the activation of signaling pathways that regulate gene expression. These pathways are involved in various physiological processes, including defense responses against pathogens and herbivores, as well as growth and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid-D5: Another deuterium-labeled plant hormone used in similar research applications.
Indole-3-butyric acid-D5: A deuterium-labeled derivative of indole-3-butyric acid, used for studying root development in plants.
Uniqueness
(+/-)-Jasmonic acid-D5 is unique due to its specific role in jasmonate signaling pathways, which are distinct from those regulated by other plant hormones like indole-3-acetic acid and indole-3-butyric acid. Its deuterium labeling also makes it particularly valuable for detailed metabolic and mechanistic studies.
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
215.30 g/mol |
IUPAC-Name |
2,2-dideuterio-2-[2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i7D2,8D2,10D |
InChI-Schlüssel |
ZNJFBWYDHIGLCU-BALCLWPXSA-N |
Isomerische SMILES |
[2H]C1(CC(C(C1=O)([2H])C/C=C\CC)C([2H])([2H])C(=O)O)[2H] |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
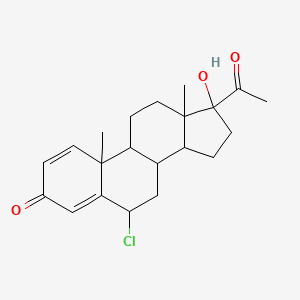
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)
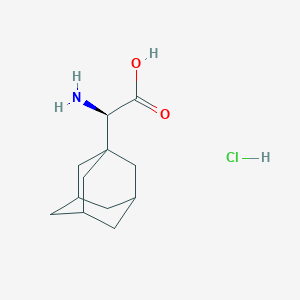
![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
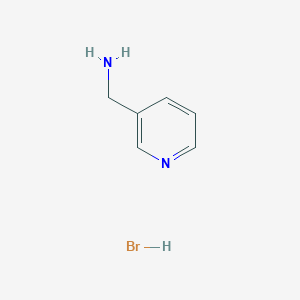
![4-Thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosan-2-one](/img/structure/B12298040.png)
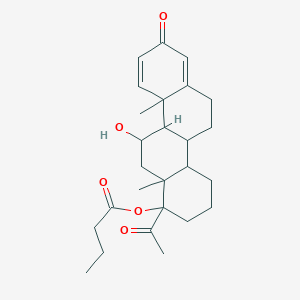

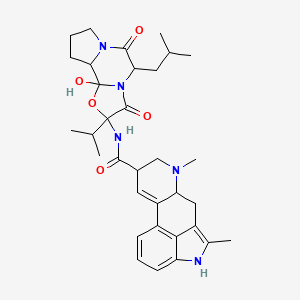
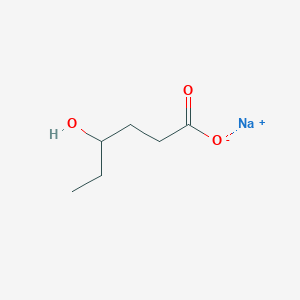
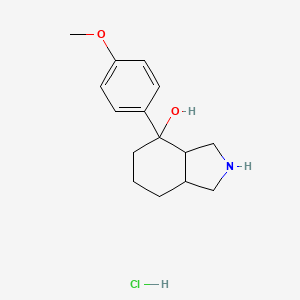
![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)
